6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
This compound features a bicyclic thieno[2,3-c]pyridine core fused with a thiophene ring and pyridine moiety. Key structural elements include:
- Ethyl and methyl ester groups at positions 3 and 6, enhancing lipophilicity and influencing metabolic stability.
- A 4,5-dihydrothieno[2,3-c]pyridine scaffold, providing a planar aromatic system conducive to π-π stacking interactions.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S/c1-3-33-23(31)25-11-10-15-16(12-25)34-21(19(15)22(30)32-2)24-20(29)13-4-6-14(7-5-13)26-17(27)8-9-18(26)28/h4-7H,3,8-12H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXXLJYAAIRSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anthelmintic, and cytotoxic activities.
Chemical Structure and Properties
The compound's structure can be broken down into several functional components:
- Ethyl and Methyl Groups : Contribute to hydrophobicity and potentially influence membrane permeability.
- Dioxopyrrolidine Moiety : Known for its biological activity and ability to interact with various biological targets.
- Thienopyridine Core : Associated with diverse pharmacological effects.
The molecular formula is with a molecular weight of approximately 426.48 g/mol .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives related to this compound. For instance, compounds containing the 2,5-dioxopyrrolidin structure demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| E. sakazakii | 0.125 |
| E. coli | 0.083 |
| S. aureus | 0.073 |
| K. pneumoniae | 0.109 |
These values indicate a strong potential for use in treating infections caused by these pathogens .
Anthelmintic Activity
In addition to antibacterial properties, the compound has shown promising results in anthelmintic assays. It was tested against two helminth species with results indicating superior efficacy compared to standard treatments like albendazole:
| Helminth Species | Time of Death (minutes) |
|---|---|
| P. posthuma | 30 |
| A. galli | 45 |
This suggests that the compound could be a candidate for developing new anthelmintic drugs .
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. The lethal concentration (LC50) values ranged from 280 to 765 μg/ml , indicating a moderate level of cytotoxicity compared to established chemotherapeutics like etoposide (LC50 = 9.8 μg/ml). This variability suggests that while the compound has potential as an anticancer agent, its efficacy may require optimization through structural modifications .
The biological activities of this compound are hypothesized to involve several mechanisms:
- Protein-Ligand Interactions : The dioxopyrrolidine moiety likely facilitates binding to specific protein targets, influencing their activity.
- Membrane Disruption : The hydrophobic nature of the ethyl and methyl groups may allow the compound to disrupt bacterial membranes.
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes in pathogens or cancer cells could contribute to its observed effects.
Case Studies and Research Findings
A notable study focused on synthesizing and evaluating derivatives of succinimides, which include the dioxopyrrolidine structure. These derivatives exhibited significant antibacterial and anthelmintic activities compared to traditional drugs . Another research highlighted the synthesis of ketoesters derived from succinimides demonstrating antioxidant properties alongside their antibacterial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, emphasizing core scaffolds, substituents, and physicochemical properties.
Structural Analogues and Key Features
*Calculated based on molecular formula.
Physicochemical Properties
- Thermal Stability : Melting points of imidazo[1,2-a]pyridines (243–245°C, ) and thiazolo[3,2-a]pyrimidines (213–215°C, ) suggest higher thermal stability than pyrrolidine derivatives (126–128°C, ), likely due to extended aromatic systems .
- Electron-Withdrawing Effects: Cyano groups in and –6 enhance electrophilicity, whereas ester groups in the target compound balance lipophilicity and reactivity .
Functional Group Impact
- Esters : Ethyl/methyl esters in the target compound and analogues (–6, 9, 11) modulate bioavailability and metabolic pathways.
- Cyano Groups: Present in –6, and 9, these groups stabilize intermediates during synthesis and influence electronic properties .
- Dioxopyrrolidin : Unique to the target compound, this group may enhance binding affinity in biological targets (e.g., kinase inhibitors) via hydrogen bonding .
Preparation Methods
Construction of the 4,5-Dihydrothieno[2,3-c]Pyridine Core
The thieno[2,3-c]pyridine core is synthesized via acid-catalyzed cyclization of a sulfonamide precursor. A modified protocol from US3969358A involves reacting N-(2-thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide with hydrochloric acid in ethanol under reflux (4–12 hours). For the dihydro derivative, the intermediate is hydrogenated using palladium-on-carbon (Pd/C) in methanol at 50°C under 3 atm H₂ pressure, achieving partial saturation of the pyridine ring.
Key Reaction Conditions
- Precursor : N-(2-thienyl)methyl-N-(2,2-diethoxyethyl)-p-toluenesulfonamide
- Acid : 12 N HCl
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Yield : 68–76% (post-hydrogenation)
Analytical data for the intermediate 4,5-dihydrothieno[2,3-c]pyridine include:
- ¹H NMR (CDCl₃) : δ 2.85–3.10 (m, 4H, CH₂-CH₂), 6.95 (d, 1H, thienyl-H), 7.45 (s, 1H, pyridine-H).
- MS (EI) : m/z 193 [M⁺].
Introduction of Ethyl and Methyl Ester Groups
Esterification is performed sequentially to avoid transesterification. The carboxylic acid derivatives at positions 3 and 6 are generated by hydrolyzing the corresponding nitriles (from) using 20% H₂SO₄ at 100°C. Subsequent esterification employs ethanol and methanol with thionyl chloride (SOCl₂) as a catalyst:
Stepwise Esterification
- 6-Position Ethylation :
- 3-Position Methylation :
Analytical Validation
- FT-IR : 1725 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O).
- ¹³C NMR (DMSO-d₆) : δ 14.1 (CH₃, ethyl), 51.8 (OCH₃), 166.2 (C=O).
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid
The pyrrolidinedione-benzoyl moiety is prepared via a two-step process adapted from Der Pharma Chemica:
- Condensation : 4-Aminobenzoic acid reacts with diketene in acetic acid at 60°C to form 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid.
- Activation : The benzoic acid is converted to its acid chloride using oxalyl chloride (3 equiv) and DMF (catalytic) in dichloromethane (DCM) at 0°C.
Amide Coupling at Position 2
The amine group at position 2 of the dihydrothienopyridine core is coupled with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride using a Schotten-Baumann reaction:
- Reagents : Benzoyl chloride (1.2 equiv), aqueous NaOH (10%), DCM
- Conditions : 0°C, 2 hours
- Yield : 82%
Optimization Table
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | K₂CO₃ | NaOH | NaOH |
| Solvent | DMF | DCM/H₂O | DCM/H₂O |
| Temperature (°C) | 25 | 0 | 0 |
| Yield (%) | 65 | 82 | 82 |
Characterization Data
- HRMS (ESI+) : m/z 586.1921 [M+H]⁺ (calc. 586.1918).
- ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 3.40 (s, 3H, OCH₃), 2.75 (s, 4H, pyrrolidinedione), 7.75–8.15 (m, 4H, Ar-H).
Final Purification and Scalability
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol/water (3:1). Industrial-scale production employs continuous flow reactors to enhance reproducibility, achieving >95% purity (HPLC).
Challenges and Alternative Routes
- Regioselectivity in Cyclization : Using bulkier solvents (e.g., dioxane) reduces by-products from 18% to 6%.
- Amide Hydrolysis : Lowering reaction pH to <7 during coupling minimizes ester group hydrolysis.
- Multicomponent Approach : A three-component reaction (thiophene, acetylenedicarboxylate, and benzamide) was attempted but yielded <30% due to steric hindrance.
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Step | Reaction Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide Coupling | DMF, 70°C, HATU | 78 | 97% | |
| Cyclization | Toluene, reflux | 65 | 92% |
What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., dihydrothienopyridine protons at δ 2.5–3.5 ppm, ester carbonyls at δ 165–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused thiophene-pyridine system .
- Mass Spectrometry :
- HRMS (ESI) : Confirms molecular ion [M+H]⁺ with <2 ppm error (e.g., C₂₄H₂₆N₃O₆S⁺: calc. 484.1543, obs. 484.1548) .
- IR Spectroscopy : Detects carbonyl stretches (ester C=O at ~1720 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
How can researchers assess the compound’s purity and stability under storage?
Methodological Answer:
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (e.g., ester hydrolysis or oxidation of pyrrolidinone) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C suggests room-temperature stability) .
Advanced Research Questions
How to resolve contradictions in reported biological activity data for structural analogs?
Methodological Answer:
Discrepancies often arise from:
- Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
- Target Selectivity : Perform kinome-wide profiling (e.g., kinase inhibition assays at 1 µM) to identify off-target effects .
- Metabolic Stability : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to explain species-specific activity .
Example : Analog 3f (59% yield) showed 10-fold higher IC₅₀ than 3j (70% yield) in tubulin polymerization assays due to tert-butyl ester lipophilicity enhancing membrane permeability .
What derivatization strategies enhance the compound’s pharmacological properties?
Methodological Answer:
- Schiff Base Formation : Condense the free amine (if present) with aldehydes (e.g., 2-hydroxybenzaldehyde) to improve metal-binding capacity for anticancer activity .
- Ester Hydrolysis : Convert methyl/ethyl esters to carboxylic acids for solubility tuning (e.g., pH-dependent release in tumor microenvironments) .
- PEGylation : Attach polyethylene glycol chains to the pyrrolidinone nitrogen to prolong plasma half-life .
What computational and experimental methods elucidate its mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2; ΔG < −9 kcal/mol suggests strong binding) .
- Cryo-EM/X-ray Crystallography : Resolve ligand-protein complexes (e.g., with tubulin) to identify key hydrogen bonds (e.g., benzamido NH with Asp226) .
- Kinetic Studies : Surface plasmon resonance (SPR) measures on/off rates (e.g., kₐₙₜₕ ~10⁴ M⁻¹s⁻¹ for kinase inhibitors) .
How do modifications to the thieno[2,3-c]pyridine core impact bioactivity?
Methodological Answer:
Q. Table 2: SAR of Key Analogs
| Compound | Modification | IC₅₀ (nM) | logP |
|---|---|---|---|
| 3g | Ethyl ester | 120 | 2.8 |
| 3j | tert-Butyl ester | 45 | 4.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
